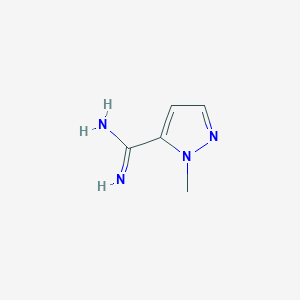

1-Methyl-1h-pyrazole-5-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-methylpyrazole-3-carboximidamide |

InChI |

InChI=1S/C5H8N4/c1-9-4(5(6)7)2-3-8-9/h2-3H,1H3,(H3,6,7) |

InChI Key |

GRYLGQMSLGLXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=N)N |

Origin of Product |

United States |

Contextualization Within Pyrazole Heterocycle Chemistry

The foundation of 1-Methyl-1H-pyrazole-5-carboximidamide lies in its pyrazole (B372694) core. Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in organic and medicinal chemistry due to its versatile reactivity and diverse biological activities. nih.gov The pyrazole ring system is a π-excessive heterocycle, which influences its chemical behavior, making it susceptible to electrophilic substitution, typically at the 4-position. nih.gov

The synthesis of the pyrazole nucleus is well-established, with numerous methods available for its construction. A common and historical approach is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. mdpi.com Other synthetic strategies include 1,3-dipolar cycloadditions and multicomponent reactions, offering a high degree of control over the substitution pattern on the pyrazole ring. researchgate.net The specific substitution pattern, such as the N-methylation and the placement of the carboximidamide group at the 5-position in this compound, is crucial in determining its physicochemical properties and biological interactions.

Significance of Pyrazole Carboximidamide Scaffolds in Medicinal Chemistry Research

The functional group appended to the pyrazole (B372694) ring plays a pivotal role in defining the compound's biological profile. While research on 1-Methyl-1H-pyrazole-5-carboximidamide is still nascent, the closely related 1-Methyl-1H-pyrazole-5-carboxamide scaffold has been the subject of extensive investigation, providing a strong rationale for the interest in its carboximidamide analogue.

The carboxamide group is a common feature in many pharmaceuticals, and its bioisosteric replacement with a carboximidamide group is a recognized strategy in drug design. drughunter.com Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities. The carboximidamide group, being a close structural mimic of the carboxamide group, can offer advantages such as altered basicity, improved binding interactions, and modified pharmacokinetic properties. nih.gov

Research into pyrazole carboxamide derivatives has revealed a broad spectrum of biological activities, including:

Anthelmintic Activity: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have shown potent activity against parasitic nematodes like Haemonchus contortus. researchgate.net

Anticancer Properties: Certain pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

Antimicrobial and Antitubercular Potential: The pyrazole scaffold is a key component in the development of new agents to combat infectious diseases. nih.gov

Given the established biological significance of the pyrazole carboxamide scaffold, the investigation into its carboximidamide counterpart is a logical and promising progression in the search for novel therapeutic agents.

Overview of Research Trajectories for 1 Methyl 1h Pyrazole 5 Carboximidamide

Primary Synthetic Routes to the 1H-Pyrazole-5-carboximidamide Core

The formation of the central pyrazole structure is the foundational step. This typically involves the condensation of a hydrazine (B178648) with a three-carbon component to form the five-membered ring. Subsequent or concurrent functionalization provides the necessary handles for later reactions.

The most classic and widely used method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. core.ac.ukorganic-chemistry.org This reaction involves a bidentate nucleophile (hydrazine) attacking the two electrophilic carbonyl carbons to form the heterocyclic ring. nrochemistry.com

Variations of this approach are extensive and provide access to a wide array of substituted pyrazoles. Key precursor combinations include:

1,3-Diketones and Hydrazines : The reaction between a 1,3-diketone and hydrazine or its derivatives is a straightforward route to pyrazoles. wikipedia.orgdrugfuture.com The use of an unsymmetrical diketone can, however, lead to a mixture of regioisomers, a challenge that requires careful control of reaction conditions. wikipedia.org

α,β-Unsaturated Carbonyls and Hydrazines : α,β-Unsaturated aldehydes and ketones can react with hydrazines to first form pyrazolines, which are then oxidized to the aromatic pyrazole ring. nrochemistry.comdrugfuture.comjocpr.com

Acetylenic Ketones and Hydrazines : The reaction of hydrazines with acetylenic ketones has been a known method for over a century, though it can also produce mixtures of regioisomers. nrochemistry.com

These cyclocondensation reactions are versatile, allowing for the introduction of various substituents onto the pyrazole core based on the choice of the starting 1,3-difunctional compound.

| Precursor 1 | Precursor 2 | Resulting Core | Reference(s) |

| 1,3-Dicarbonyl Compound | Hydrazine | Pyrazole | core.ac.ukorganic-chemistry.org |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then Pyrazole) | nrochemistry.comjocpr.com |

| Acetylenic Ketone | Hydrazine | Pyrazole | nrochemistry.com |

| α-Oxoketene O,N-acetals | Hydrazine | Aminopyrazole | drugfuture.com |

The carboximidamide (amidine) group is rarely installed directly during the initial ring formation. It is typically formed by the chemical modification of a more stable precursor functional group, such as a nitrile, which would be located at the C5 position of the pyrazole ring.

One of the most established methods for converting a nitrile to a carboximidamide is the Pinner reaction . wikipedia.orgdrugfuture.com This two-step process involves:

Reacting the nitrile with an alcohol under anhydrous acidic conditions (typically using dry HCl gas) to form an intermediate imino ester salt, known as a Pinner salt. nrochemistry.comwikipedia.org

Treating the Pinner salt with ammonia (B1221849) or an amine to displace the alkoxy group and form the desired amidine. nrochemistry.comwikipedia.orgdrugfuture.com

Alternatively, direct methods for amidine synthesis exist. These include the nucleophilic addition of an amine to a nitrile, a reaction that often requires the nitrile to be activated by electron-withdrawing groups or the use of harsh conditions like high temperatures or Lewis acid catalysis. mdpi.com More recent protocols describe the direct reaction of nitriles with primary amines, activated by a strong base, to yield N-substituted amidines. nih.govuoregon.edu

Introduction of the N1-Methyl Group and Substituents at the C5-Position

Once the pyrazole core, substituted with a precursor like a nitrile at the C5 position, is formed, the next critical step is the introduction of the methyl group at the N1 position. The alkylation of pyrazoles presents a regioselectivity challenge, as the two nitrogen atoms in the ring can have similar reactivities, potentially leading to a mixture of N1 and N2 alkylated products. researchgate.net

To address this, highly selective N-methylation methods have been developed. A modern approach utilizes sterically bulky α-halomethylsilanes as masked methylating agents. nih.govresearchgate.netorganic-chemistry.org This method significantly improves the selectivity for N1 alkylation over traditional reagents. nih.govorganic-chemistry.org The reaction proceeds via N-alkylation followed by a protodesilylation step in the presence of a fluoride (B91410) source, yielding the N1-methyl pyrazole with high regioselectivity (often >99:1 N1:N2 ratios). nih.govresearchgate.netorganic-chemistry.org

The substituent at the C5 position, which is ultimately converted to the carboximidamide group, is typically incorporated during the initial cyclocondensation step. For instance, using a 1,3-dicarbonyl compound with a cyanoacetyl group would place a nitrile at the desired position on the resulting pyrazole ring, ready for subsequent transformation.

Advanced Synthetic Strategies and Modifications

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed for the synthesis of pyrazole derivatives.

Ultrasound-assisted synthesis has emerged as a green chemistry technique that can significantly enhance reaction rates, improve yields, and reduce energy consumption and solvent use. researchgate.netresearchgate.net By using high-frequency sound waves, this method often eliminates the need for conventional heating. researchgate.net The synthesis of pyrazoline derivatives from chalcones (α,β-unsaturated ketones) and hydrazines is a process that has been successfully promoted by ultrasonic irradiation. researchgate.net This technique is particularly valuable for processes that benefit from milder conditions and is seen as a sustainable alternative to traditional methods. While not specific to amidino pyrazolines, the application of sonication to the formation of the pyrazole or pyrazoline core structure is a key advanced strategy.

As previously noted, the reaction of unsymmetrical 1,3-dicarbonyl substrates with hydrazine derivatives can lead to the formation of regioisomeric pyrazoles with poor selectivity. wikipedia.org This is a significant problem, as separating these isomers can be difficult and leads to a substantial decrease in the isolated yield of the desired product. wikipedia.org

To overcome this, various strategies for the regioselective synthesis of pyrazoles have been developed. wikipedia.orguoregon.edu Research has shown that the choice of solvent plays a crucial role. For instance, in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones, aprotic solvents with strong dipole moments (e.g., DMAc, DMF) provide consistently higher regioselectivity compared to traditional protic solvents like ethanol (B145695) or acetic acid. wikipedia.org Another advanced approach is the 1,3-dipolar cycloaddition reaction, which can provide tetrasubstituted pyrazoles, although this method has also faced challenges with regioselectivity. The development of efficient and cost-effective regioselective methods remains an important target for organic and medicinal chemists. uoregon.edu

Multicomponent Reactions in Pyrazole Carboximidamide Synthesis

The application of multicomponent reactions for the direct synthesis of pyrazole carboximidamides is a developing area of research. However, MCRs are extensively used to synthesize a wide array of pyrazole derivatives, which can be subsequently converted to the desired carboximidamide. These reactions often involve the condensation of a hydrazine derivative with a 1,3-dielectrophile, which can be formed in situ from various starting materials.

One notable example involves a three-component synthesis of persubstituted pyrazoles. beilstein-journals.org In this approach, aldehydes, β-ketoesters, and hydrazines are combined in the presence of a catalyst to yield pyrazole-4-carboxylates. beilstein-journals.org While not directly yielding a carboximidamide, the resulting pyrazole ester is a versatile intermediate that can be further functionalized.

A plausible general mechanism for such a reaction involves the initial formation of an α,β-unsaturated ketone through a Knoevenagel condensation between the aldehyde and the β-ketoester. Subsequently, a Michael addition of the hydrazine to the unsaturated system occurs, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

Another significant multicomponent approach is the synthesis of 5-amino-1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This one-pot reaction utilizes hydrazine hydrate (B1144303), arylidene malononitrile (B47326), and an isothiocyanate. biointerfaceresearch.com The resulting carbothioamide can be a precursor for the synthesis of carboximidamides. The reaction proceeds smoothly and demonstrates high atom economy, a key advantage of MCRs. biointerfaceresearch.com

The general mechanism for this transformation begins with the reaction between hydrazine hydrate and the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. biointerfaceresearch.com Concurrently, the arylidene malononitrile acts as a Michael acceptor for the thiosemicarbazide, leading to a cyclized intermediate that tautomerizes to the final pyrazole product. biointerfaceresearch.com

The versatility of MCRs in generating diverse pyrazole scaffolds is further highlighted by the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction. mdpi.com These reactions often utilize a hydrazine, a β-ketoester, malononitrile, and an aldehyde. beilstein-journals.org While leading to a fused ring system, the underlying principles of pyrazole formation via MCRs are well-demonstrated.

Below are interactive data tables summarizing representative multicomponent reactions for the synthesis of pyrazole derivatives that are relevant as precursors or structural analogs to pyrazole carboximidamides.

Table 1: Three-Component Synthesis of Persubstituted Pyrazoles beilstein-journals.org

| Aldehyde | β-Ketoester | Hydrazine | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Phenylhydrazine | Yb(PFO)₃ | Ethanol | 92 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Hydrazine hydrate | Yb(PFO)₃ | Ethanol | 88 |

| 4-Methoxybenzaldehyde | Ethyl benzoylacetate | Methylhydrazine | Yb(PFO)₃ | Ethanol | 95 |

Table 2: One-Pot Synthesis of 1H-Pyrazole-1-carbothioamide Derivatives biointerfaceresearch.com

| Arylidene Malononitrile | Isothiocyanate | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| (4-Chlorophenyl)methylidenemalononitrile | Cyclohexyl isothiocyanate | HAp/ZnCl₂ | 60-70 | 30 | 90 |

| (4-Methoxyphenyl)methylidenemalononitrile | Phenyl isothiocyanate | HAp/ZnCl₂ | 60-70 | 35 | 85 |

| (2-Nitrophenyl)methylidenemalononitrile | Allyl isothiocyanate | HAp/ZnCl₂ | 60-70 | 40 | 82 |

These examples underscore the utility of multicomponent reactions in efficiently accessing a variety of substituted pyrazoles. The resulting products, with functional groups such as esters or carbothioamides, can be chemically elaborated to afford target structures like this compound. The continued development of novel MCRs will undoubtedly play a crucial role in the synthesis of this and other medicinally important heterocyclic compounds. mdpi.comnih.gov

Systematic Structural Modifications and Analog Design

The rational design of new analogs is centered on modifying the core structure of this compound at specific positions. The primary sites for modification are the pyrazole ring system and the carboximidamide functional group. researchgate.net

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, offering multiple positions for substitution. researchgate.netias.ac.in For this compound, the key positions for derivatization are C3 and C4, as the N1 and C5 positions are already substituted.

Substitution at C3 and C4 Positions : These positions are frequently substituted with a range of electron-donating or electron-withdrawing groups to modulate the electronic properties of the entire molecule. researchgate.net Common substituents include alkyl, aryl, halogen (chloro, bromo), and nitro groups. researchgate.net For instance, in related pyrazole carboxamides, the introduction of a difluoromethyl group at the C3 position has been a key feature in compounds designed as succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govresearchgate.net

N1-Position Substitution : While the parent compound is methylated at the N1 position, SAR studies often explore the impact of different substituents at this site. The N1-substituent can influence the compound's stability and its ability to act as a hydrogen bond donor. mdpi.com Replacing the methyl group with larger alkyl or aryl groups can alter the molecule's lipophilicity and steric profile, which can significantly affect its binding affinity to biological targets. researchgate.netnih.gov In some studies, N-unsubstituted pyrazoles are also considered, as the NH group can act as a crucial hydrogen bond donor, a feature lost upon N1-alkylation. mdpi.com

The carboximidamide group (-C(=NH)NH2) is a key functional group that significantly influences the compound's physicochemical properties, such as basicity and hydrogen bonding capacity. Modifications to this moiety are a critical aspect of SAR studies.

Bioisosteric Replacement : The carboximidamide group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). A common strategy is its conversion to a carboxamide (-C(=O)NH2), which changes the hydrogen bonding pattern and basicity. nih.govnih.gov Many research efforts have focused on pyrazole carboxamide derivatives, which have shown a broad spectrum of biological activities, including antifungal and insecticidal properties. nih.govmdpi.com

Substitution on Nitrogen Atoms : The nitrogen atoms of the carboximidamide group can be substituted with various alkyl or aryl groups. This strategy, known as N-derivatization, can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. For example, creating secondary or tertiary amidines can prevent the formation of certain hydrogen bonds while introducing new steric or hydrophobic interactions.

Conversion to Related Heterocycles : The carboximidamide moiety can also serve as a chemical handle to synthesize more complex heterocyclic systems. For instance, it can be cyclized to form derivatives containing triazole or imidazole (B134444) rings, leading to entirely new classes of compounds with potentially different biological targets.

The nature and position of substituents on the pyrazole ring and any appended groups are determinant factors for biological activity. researchgate.net

Electronic Effects : The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on aryl rings attached to the pyrazole core can enhance biological activity. mdpi.com In a series of pyrazole carboxamides designed as antifungal agents, the presence of a trifluoromethyl group instead of a methyl group at C3 of the pyrazole ring was found to significantly weaken the antifungal activity. mdpi.com

Steric and Lipophilic Effects : The size and hydrophobicity of substituents play a crucial role. In studies on pyrazole-based inhibitors, introducing bulky groups at certain positions can either enhance potency by promoting better fit into a target's binding pocket or decrease it due to steric hindrance. nih.gov For example, research on pyrazole carboxamides as SDH inhibitors revealed that specific N-phenyl substituted amide fragments were crucial for high efficacy. nih.gov Compound U22 from this series, featuring a tert-butyl group, showed excellent preventative efficacy against S. sclerotiorum. nih.gov

Positional Isomerism : The specific position of a substituent can drastically alter activity. For example, moving a substituent on an aromatic ring from the ortho to the meta or para position can change the molecule's conformation and its interaction with a biological target. nih.gov Studies on pyrazole-5-carboxamides versus pyrazole-4-carboxamides have shown that the position of the carboxamide group on the pyrazole ring is crucial in determining the selectivity towards different biological species, with one isomer favoring insecticidal activity and the other showing stronger fungicidal activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of related pyrazole carboxamide derivatives.

| Compound ID | Core Structure | R1 (at C3) | R2 (Amide Moiety) | Target Organism/Enzyme | Activity (EC50/IC50) | Reference |

| 7ai | Isoxazolol Pyrazole Carboxylate | CH3 | Isoxazolol | R. solani | 0.37 µg/mL | mdpi.com |

| U12 | Pyrazole-4-carboxamide | CF2H | N-methoxy-N-(1-(4-(4-(trifluoromethyl)benzamido)phenyl)propan-2-yl) | S. sclerotiorum | 80.6% prevention at 200 µg/mL | nih.gov |

| U22 | Pyrazole-4-carboxamide | CF2H | N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-N-methoxy | S. sclerotiorum | 89.9% prevention at 200 µg/mL | nih.gov |

| B11 | Pyrazole-4-carboxamide | CF2H | N-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl) | B. cinerea | 0.56 µg/mL | researchgate.net |

| H24 | 1-methyl-1H-pyrazole-5-carboxamide | Not specified | Complex aryl moiety | LNCaP/PC-3 Cancer Cells | 7.73 µM / 7.07 µM | nih.gov |

Correlation of Molecular Features with Research Outcomes

Understanding the relationship between a molecule's three-dimensional structure and its biological activity is fundamental to rational drug design. For this compound derivatives, key molecular features such as hydrogen bonding potential, hydrophobic balance, and electronic distribution are correlated with research outcomes. researchgate.net

The N-unsubstituted pyrazole ring is capable of both donating and accepting hydrogen bonds. mdpi.com However, in this compound, the N1-methylation removes the hydrogen bond donor capability of the ring itself, placing more emphasis on the carboximidamide group for such interactions. mdpi.com The two -NH2 groups of the carboximidamide moiety are potent hydrogen bond donors, while the imine nitrogen can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within the active site of a target protein.

High-Throughput Screening and Hit-to-Lead Optimization in Academic Contexts

The discovery of novel bioactive compounds often begins with high-throughput screening (HTS), where large libraries of chemicals are tested for activity against a specific biological target. upmbiomedicals.com This process identifies initial "hit" compounds, which, while active, may have suboptimal properties like low potency or poor selectivity. upmbiomedicals.com

Following HTS, the hit-to-lead optimization phase begins. upmbiomedicals.com In this stage, medicinal chemists synthesize a series of analogs based on the structure of the initial hits to improve their pharmacological profile. nih.govmonash.edu This process aims to enhance potency and selectivity while improving physicochemical and pharmacokinetic properties. upmbiomedicals.com

For scaffolds like this compound, a hit identified from an HTS campaign would be subjected to systematic SAR exploration as described above. nih.gov For example, a high-throughput screen identified a pyrazole-containing compound as an inhibitor of the B-Raf kinase; subsequent optimization efforts focused on introducing groups that could interact with the kinase hinge region, leading to a more potent lead compound. nih.gov Academic research plays a significant role in this phase by exploring novel chemical space and elucidating mechanisms of action, often leading to the discovery of promising lead compounds for further development. monash.edu

Preclinical Biological Evaluation and Therapeutic Research Applications

Anthelmintic Activity Studies

The emergence of resistance to existing anthelmintic drugs has spurred the search for new chemical entities to control parasitic nematodes. Phenotypic screening of various small molecule libraries identified 1-Methyl-1H-pyrazole-5-carboxamide derivatives as a promising class of compounds with potent activity against these parasites. nih.gov

Haemonchus contortus, a blood-feeding nematode that infects ruminants, is a primary target in the development of new anthelmintics due to its significant economic impact on agriculture. researchgate.netnih.gov In whole-organism screening assays, several 1-Methyl-1H-pyrazole-5-carboxamide derivatives have demonstrated significant efficacy. nih.gov

During a screening of 55 pyrazole-5-carboxamide compounds, two derivatives, designated a-15 and a-17, were found to reproducibly inhibit parasitic stages of H. contortus. researchgate.netnih.gov Further medicinal chemistry optimization led to the identification of even more potent compounds. nih.govnih.gov For instance, a derivative labeled as compound 60 was identified as a highly potent inhibitor of the fourth larval (L4) stage of H. contortus, with an IC50 value of 0.01 µM. nih.gov Similarly, other derivatives, such as compounds 10, 17, 20, and 22, also showed inhibitory activity at sub-nanomolar potencies against the L4 stage. nih.govfigshare.com

The anthelmintic properties of these pyrazole (B372694) derivatives were quantified using optimized in vitro assays that measure the inhibition of both larval motility and development. researchgate.netnih.gov These assays typically involve exposing different larval stages of the nematode, such as the exsheathed third-stage (xL3) and the fourth-stage (L4) larvae, to the test compounds. researchgate.net

The primary screening of 55 compounds identified derivatives a-15 and a-17, which inhibited the motility of xL3 larvae by 70% or more at a concentration of 100 µM after 72 hours of exposure. researchgate.net Subsequent dose-response analyses determined the IC50 values for these "hit" compounds, which ranged from approximately 3.4 µM to 55.6 µM for inhibiting both xL3 motility and L4 motility and development. researchgate.netnih.gov These findings confirmed the potential of this chemical class as a basis for developing new anthelmintic agents. researchgate.net

| Compound | Target Stage | Assay | IC50 (µM) |

| a-15 | L4 | Motility Inhibition | 3.97 |

| a-17 | L4 | Motility Inhibition | 3.42 |

| a-15 | L4 | Development Inhibition | 26.31 |

| a-17 | L4 | Development Inhibition | 55.63 |

| Compound 60 | L4 | Development Inhibition | 0.01 |

Anticancer Research

In addition to their antiparasitic properties, pyrazole derivatives have been investigated for their potential as cancer chemotherapeutic agents. The core pyrazole structure is a versatile scaffold that has been modified to target various mechanisms involved in cancer cell proliferation.

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. nih.gov Research has focused on developing 1-Methyl-1H-pyrazole-5-carboxamide derivatives as novel anti-prostate cancer agents that can inhibit this pathway. nih.gov These compounds have been evaluated for their antiproliferative activity in well-established prostate cancer cell lines, such as LNCaP (androgen-sensitive) and PC-3 (androgen-independent). nih.govresearchgate.net

In one study, a series of derivatives were synthesized and tested for their ability to inhibit the growth of these cell lines. nih.gov A specific derivative, compound H24, demonstrated notable antiproliferative activity in both LNCaP and PC-3 cells, with GI50 (concentration for 50% growth inhibition) values of 7.73 µM and 7.07 µM, respectively. nih.gov This activity suggests potential for treating both hormone-sensitive and more advanced, hormone-resistant forms of prostate cancer. nih.govlupinepublishers.com

| Compound | Cell Line | Assay | GI50 (µM) |

| H24 | LNCaP (Prostate) | Growth Inhibition | 7.73 |

| H24 | PC-3 (Prostate) | Growth Inhibition | 7.07 |

The anticancer potential of pyrazole-based compounds extends beyond prostate cancer. Numerous studies have reported the cytotoxic and antiproliferative effects of various pyrazole derivatives against a wide range of human cancer cell lines. These investigations often involve in vitro screening to identify lead compounds that can effectively inhibit cancer cell growth. The broad-spectrum activity highlights the versatility of the pyrazole scaffold in designing new anticancer agents.

To better define their spectrum of activity, pyrazole derivatives have been tested against a panel of specific and commonly used cancer cell lines representing different types of tumors. These include HCT-116 (colon cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). researchgate.netmdpi.commdpi.comjksus.org

For example, certain pyrazole derivatives have shown promising cytotoxic effects against the A549 lung cancer cell line. mdpi.com Other related heterocyclic compounds have also demonstrated significant growth inhibition against HCT-116 and MCF-7 cell lines. researchgate.net The evaluation across these diverse cell lines helps to build a profile of a compound's potential efficacy and spectrum of action against different malignancies.

Antimicrobial Research

The antimicrobial potential of pyrazole derivatives has been widely investigated, with studies demonstrating activity against a range of pathogenic bacteria, fungi, and other microorganisms.

Various substituted pyrazole derivatives have demonstrated inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. In one study, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were synthesized and evaluated for their antibacterial properties. greenpharmacy.info The activity of these compounds was tested against several bacterial strains, revealing a range of efficacy from mild to good. greenpharmacy.info For instance, compounds designated BR-3, BR-2, and BR-1 showed the most promising activity against the tested Gram-positive strains. greenpharmacy.info

Another study focused on newly synthesized 1,3-diphenyl-1H-pyrazol-5-ols as potential agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these compounds exhibited a strong antimicrobial effect against B. subtilis and notable efficacy against MRSA at low concentrations. nih.gov

| Compound Series | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted-2-pyrazolines (e.g., BR-1, BR-2, BR-3) | S. aureus, S. faecalis | Mild to good activity against Gram-positive bacteria. | greenpharmacy.info |

| 1,3-diphenyl-1H-pyrazol-5-ols (e.g., Compounds 8, 12, 13, 19) | MRSA, B. subtilis | Compound 12 showed strong efficacy against MRSA (MIC: 10 µg/mL). Compounds 8, 12, 13, and 19 showed strong potency against B. subtilis (MIC: 5 µg/mL). | nih.gov |

The fungicidal properties of pyrazole carboxamide derivatives have been a significant area of research, particularly for applications in agriculture. A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and showed excellent and broad-spectrum in vitro antifungal activities. arabjchem.org For example, compound Y13 demonstrated notable efficacy against several plant pathogens. arabjchem.org Structure-activity relationship (SAR) analysis revealed that a phenyl group at the 1-position of the pyrazole ring was important for this activity. arabjchem.org

Further research on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides also showed moderate antifungal activities. mdpi.commdpi.com Compounds 6a, 6b, and 6c displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL. mdpi.commdpi.com Another study found that the isoxazole (B147169) pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov

| Compound/Series | Fungal Species | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| Y13 (1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide) | G. zeae | 13.1 | arabjchem.org |

| B. dothidea | 14.4 | arabjchem.org | |

| F. prolifeatum | 13.3 | arabjchem.org | |

| F. oxysporum | 21.4 | arabjchem.org | |

| 7ai (isoxazole pyrazole carboxylate) | R. solani | 0.37 | nih.gov |

Derivatives of the pyrazole scaffold have emerged as promising candidates in the search for new antitubercular agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and shown to exhibit excellent in vitro inhibitory activities against both drug-sensitive (M. tuberculosis H37Rv) and drug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the nanomolar range. nih.gov One of the most promising compounds, 5k, also demonstrated a significant reduction in bacterial load in a mouse model. nih.gov

Other studies on novel pyrazole-4-carboxamide derivatives also reported significant antitubercular activity. japsonline.com Compounds 5e and 5g showed potent activity against the M. tuberculosis H37Rv strain with MIC values of 3.12 µg/ml and 6.25 µg/ml, respectively. japsonline.com Additionally, certain 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were identified as highly active agents against M. tuberculosis H37Rv. eurjchem.com

| Compound/Series | MIC (µg/mL) | Reference |

|---|---|---|

| Pyrazolo[1,5-a]pyridine-3-carboxamide (5k) | Potent activity with nanomolar MIC values | nih.gov |

| Pyrazole-4-carboxamide (5e) | 3.12 | japsonline.com |

| Pyrazole-4-carboxamide (5g) | 6.25 | japsonline.com |

| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 1.66 | eurjchem.com |

Research has also explored the activity of pyrazole derivatives against Leishmania parasites, the causative agents of leishmaniasis. A study focused on 1-aryl-1H-pyrazole-4-carboximidamides evaluated their in vitro antileishmanial activity and cytotoxic effects. researchgate.netiaea.org These investigations aimed to identify new compounds to combat a disease for which chemotherapy remains challenging. researchgate.netiaea.org Another series of 4-(1H-pyrazol-1-yl)benzenesulfonamides also showed an active profile against Leishmania infantum and Leishmania amazonensis. mdpi.com Compounds 3b and 3e were particularly effective, with IC₅₀ values of 0.059 mM and 0.065 mM, respectively, against L. amazonensis. mdpi.com The activity of compound 3b was comparable to the reference drug pentamidine (B1679287) against L. infantum. mdpi.com

Anti-inflammatory and Analgesic Research

The pyrazole ring is a key component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which has driven research into new derivatives with similar or improved properties. eco-vector.com Studies have demonstrated that various pyrazole and pyrazoline derivatives possess significant anti-inflammatory and analgesic activities. nih.goveco-vector.com

In an animal model using carrageenan-induced paw edema, a standard test for acute inflammation, pyrazole derivatives have shown potent activity. nih.govresearchgate.net One newly synthesized pyrazole derivative, compound AD732, exhibited higher anti-inflammatory effects compared to the standard agent indomethacin. researchgate.net The analgesic potential of these compounds has been assessed using models like the formalin-induced hyperalgesia and hot plate tests. researchgate.net A novel pyrazole-derived compound, MPCA, induced a dose-dependent decrease in pain response in both the neurogenic and inflammatory phases of the formalin test, suggesting a significant antinociceptive effect. researchgate.net This action was determined to be independent of opioid receptors. researchgate.net

Antiviral Research

The antiviral potential of pyrazole derivatives has been explored against a variety of viruses. A study involving a series of newly designed N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines evaluated their activity against a broad panel of RNA and DNA viruses. frontiersin.org These compounds were generally found to be non-cytotoxic to the host cell lines used in the assays. frontiersin.org

The antiviral screening included significant pathogens such as Yellow Fever Virus (YFV), Dengue Virus type-2 (DENV-2), West Nile Virus (WNV), and Herpes Simplex Virus type-1 (HSV-1). frontiersin.org While many compounds showed limited activity, some derivatives displayed moderate inhibitory effects against specific viruses, highlighting the potential of the pyrazole scaffold as a starting point for the development of new antiviral agents. frontiersin.org

Enzyme Inhibition Studies (e.g., Androgen Receptor Signaling, Mitochondrial Respiration)

Research into the therapeutic potential of 1-Methyl-1H-pyrazole-5-carboximidamide and its derivatives has revealed significant interactions with key biological pathways, particularly in the realms of androgen receptor signaling and mitochondrial respiration. These preclinical investigations are pivotal in understanding the compound's mechanism of action and its potential applications in disease treatment.

Androgen Receptor Signaling Inhibition

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. nih.gov Consequently, the development of agents that can inhibit this pathway is a primary focus of anti-cancer research. A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and assessed for their ability to inhibit AR signaling and the growth of prostate cancer cell lines. nih.gov

One notable derivative, compound H24, demonstrated significant inhibitory effects on the expression of Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer that is regulated by AR signaling. At a concentration of 10μM, H24 was capable of completely blocking PSA expression. nih.gov This indicates a potent disruption of the androgen receptor's function.

In addition to its effects on PSA expression, compound H24 also exhibited prominent antiproliferative activity against different prostate cancer cell lines. The table below summarizes the growth inhibition data for this compound.

| Cell Line | GI50 (μM) |

| LNCaP | 7.73 |

| PC-3 | 7.07 |

This table presents the half-maximal growth inhibition (GI50) concentrations for compound H24 in two distinct prostate cancer cell lines. nih.gov

These preliminary findings underscore the potential of 1-methyl-1H-pyrazole-5-carboxamide derivatives as a basis for the development of novel therapeutics for prostate cancer by targeting the androgen receptor signaling pathway. nih.gov

Mitochondrial Respiration Inhibition

In a separate line of investigation, a series of 1-methyl-1H-pyrazole-5-carboxamides were evaluated for their biological effects. nih.gov While initially synthesized as potential inhibitors of parasitic nematodes, these compounds were found to exhibit unexpected effects on mammalian cells. nih.gov

Experiments measuring cellular respiration revealed that these compounds cause a dose-dependent inhibition of mitochondrial respiration. nih.gov This inhibition was associated with potent cytotoxicity in rat hepatocytes, suggesting that the observed toxicity of this chemical class is likely linked to the disruption of mitochondrial function. nih.gov The research highlights the importance of assessing mitochondrial toxicity early in the drug discovery process. nih.govfigshare.com The correlation between the chemical structure of these pyrazole derivatives and their inhibitory effect on mitochondrial respiration is a critical area for further investigation.

| Compound Class | Biological Effect | Associated Finding |

| 1-Methyl-1H-pyrazole-5-carboxamides | Dose-dependent inhibition of mitochondrial respiration | Potent cytotoxicity in respiring mammalian cells |

This table summarizes the observed effects of 1-methyl-1H-pyrazole-5-carboxamide derivatives on mitochondrial function. nih.govfigshare.com

Proposed Molecular Mechanisms of Biological Action

Interaction with Biological Targets

Derivatives of 1-Methyl-1H-pyrazole-5-carboxamide have been identified as potent antagonists of the Androgen Receptor (AR), a critical therapeutic target in the treatment of prostate cancer. nih.gov The AR signaling pathway is a primary driver of prostate cancer progression, and its inhibition is a key therapeutic strategy. nih.gov In addition to their anti-cancer activities, these compounds have also been investigated for their anthelmintic properties, specifically as inhibitors of the parasitic nematode Haemonchus contortus. nih.govunimelb.edu.au Furthermore, a broader class of 1,3,5-trisubstituted-1H-pyrazole derivatives has been evaluated for their potential to inhibit Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. rsc.org

Modulation of Cellular Pathways (e.g., Androgen Receptor Signaling)

A significant mechanism of action for 1-Methyl-1H-pyrazole-5-carboxamide derivatives in prostate cancer models is the modulation of the Androgen Receptor (AR) signaling pathway. nih.gov The androgen receptor is a transcription factor that, upon activation by androgens, regulates the expression of genes involved in cell growth and survival. mdpi.com Research has demonstrated that certain derivatives can effectively inhibit the expression of Prostate-Specific Antigen (PSA), a well-known downstream target of the AR signaling pathway. nih.goveurekaselect.com For instance, the derivative H24 was found to completely block PSA expression at a concentration of 10μM in prostate cancer cell lines. nih.gov This interruption of the AR signaling cascade is a key factor in the anti-proliferative effects observed in these cancer cells. nih.gov

Induction of Apoptosis in Cancer Cell Models

The pyrazole (B372694) scaffold is a constituent of compounds designed to induce apoptosis in cancer cells. rsc.org For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3 in cancer cell lines. rsc.org Another related compound, an imidazo[1,2-b]pyrazole-7-carboxamide derivative, has been observed to induce differentiation-coupled apoptosis in acute myeloid leukemia (AML) cells. mdpi.com This process involves the depolarization of mitochondria and the activation of caspase-3, both of which are hallmark events in the apoptotic cascade. mdpi.com The ability of these pyrazole-containing molecules to trigger programmed cell death in cancer cells underscores their therapeutic potential.

Research Findings on 1-Methyl-1H-pyrazole-5-carboxamide Derivatives

| Compound/Derivative | Biological Activity | Cell Line(s) | Key Findings |

| H24 | Anti-proliferative, PSA expression inhibition | LNCaP, PC-3 | Completely blocked PSA expression at 10μM; GI50 = 7.73μM (LNCaP), 7.07μM (PC-3) nih.gov |

| 1-methyl-1H-pyrazole-5-carboxamides | Inhibition of mitochondrial respiration | Rat hepatocytes | Dose-dependent inhibition of cellular respiration leading to cytotoxicity nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Pro-apoptotic | MCF-7, A549, PC-3 | Activation of Bax, p53, and Caspase-3 rsc.org |

| Imidazo[1,2-b]pyrazole-7-carboxamide derivative | Induction of apoptosis | HL-60 | Induced differentiation-coupled apoptosis, mitochondrial depolarization, and caspase-3 activation mdpi.com |

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a potential drug molecule and its biological target at the molecular level.

In the context of pyrazole (B372694) derivatives, docking simulations have been instrumental. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were investigated as potential anti-prostate cancer agents. nih.gov Molecular docking simulations were employed to understand their binding mechanisms with the Androgen Receptor (AR), a key target in prostate cancer therapy. nih.gov These studies help to rationalize the observed biological activity and guide the design of new analogs with improved binding affinity.

Similarly, docking studies have been performed on other pyrazole-carboxamides designed as potent inhibitors of carbonic anhydrase (hCA I and hCA II), revealing detailed binding mechanisms within the receptor's active site. nih.govresearchgate.net These simulations showed that the interactions of the most active compounds were often superior to those of standard reference inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ej-chem.org This allows for the prediction of the activity of new, unsynthesized compounds.

For derivatives of 1-methyl-1H-pyrazole-5-carboxamide, Structure-Activity Relationship (SAR) studies—a precursor to QSAR—have been crucial in optimizing their therapeutic potential. In the development of novel anthelmintics, medicinal chemistry efforts focused on systematically modifying three parts of the molecular scaffold: the right-hand side pyrazole, a central benzyl moiety, and a left-hand side ring. unimelb.edu.au This systematic approach allowed researchers to elucidate the SAR, leading to the identification of compounds with sub-nanomolar potencies against the parasitic nematode Haemonchus contortus. unimelb.edu.au Such SAR data is foundational for building robust QSAR models that can predict the anthelmintic activity of virtual compounds, thereby streamlining the discovery of new drug candidates. ej-chem.orgunimelb.edu.au

Conformational Analysis and Spectroscopic Correlations (e.g., NMR, HRMS, FTIR)

Spectroscopic techniques are vital for confirming the structure and understanding the conformational properties of newly synthesized compounds. Computational methods are often used in conjunction with experimental data to assign spectral features and analyze molecular conformations.

While specific spectral data for 1-Methyl-1H-pyrazole-5-carboximidamide is not detailed in the provided sources, analysis of its close analogs and derivatives provides a clear picture of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR): In various 1-methyl-pyrazole derivatives, ¹H-NMR spectra typically show characteristic signals for the methyl protons and protons on the pyrazole and other aromatic rings. researchgate.netresearchgate.net For example, in one derivative, the downfield shifted peak at δ=7.99 ppm was assigned to the pyrazole proton, while signals for phenyl protons were observed in the δ=7.49–7.57 ppm range. researchgate.net ¹³C-NMR spectra are used to identify the carbon atoms of the pyrazole ring and its substituents. nih.govalrasheedcol.edu.iq

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify functional groups. In pyrazole derivatives, characteristic peaks include C=O stretching for amide or carboxyl groups (around 1702-1728 cm⁻¹), C=N stretching, and aromatic C=C vibrations. researchgate.netalrasheedcol.edu.iqmdpi.com Aromatic C-H stretching vibrations are also typically observed. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and confirm the elemental composition of the synthesized compounds. This technique is a standard part of the characterization of novel pyrazole derivatives. researchgate.net

The table below summarizes typical spectroscopic data observed for related 1-methyl-1H-pyrazole derivatives.

| Spectroscopic Technique | Observed Feature | Typical Range/Value (for related compounds) | Reference(s) |

| ¹H-NMR | Pyrazole ring proton | δ = 7.99 ppm | researchgate.net |

| ¹H-NMR | Methyl group protons (N-CH₃) | δ = 2.49 ppm (overlapped) | researchgate.net |

| ¹³C-NMR | Pyrazole ring carbons | δ = 100.01 - 157.01 ppm | researchgate.net |

| FTIR | C=O stretching (amide/ester) | 1702 - 1728 cm⁻¹ | researchgate.netmdpi.com |

| FTIR | Aromatic C-H stretching | ~3041 cm⁻¹ | researchgate.net |

| HRMS | Confirms elemental composition | Provides exact mass consistent with the predicted molecular formula | researchgate.net |

X-ray Crystallography and Structural Elucidation

The crystal structures of several 1-methyl-1H-pyrazole derivatives have been successfully determined, providing critical insights into their molecular geometry. For example, the structure of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed how the molecules form supramolecular structures through a network of intermolecular hydrogen bonds. researchgate.net

Similarly, the crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate in the synthesis of sildenafil, was elucidated, showing that its crystal packing is consolidated by O—H···N and C—H···O interactions. researchgate.net The pyrazole ring in these types of compounds is generally found to be planar. spast.org This structural information is invaluable for understanding intermolecular interactions that can influence a compound's physical properties and biological activity.

The table below presents crystallographic data for several related pyrazole compounds, illustrating typical parameters obtained from X-ray diffraction studies.

| Compound | Crystal System | Space Group | Key Unit Cell Parameters (a, b, c, β) | Reference(s) |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Monoclinic | P2₁/c | a=4.9336 Å, b=19.121 Å, c=9.568 Å, β=92.136° | researchgate.net |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P2₁/c | a=9.5408 Å, b=9.5827 Å, c=11.580 Å, β=105.838° | mdpi.com |

| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate | Monoclinic | P2₁/c | a=15.4576 Å, b=16.0945 Å, c=7.5348 Å, β=90.079° | nih.gov |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 1-Methyl-1h-pyrazole-5-carboximidamide. While established methods for the synthesis of the core 1-methyl-1H-pyrazole structure are available, future research should focus on novel pathways that allow for the direct and high-yield introduction of the carboximidamide functional group.

One promising avenue involves the exploration of one-pot synthesis reactions. These reactions, which combine multiple synthetic steps into a single procedure, offer advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. Researchers could investigate multicomponent reactions where the pyrazole (B372694) ring and the carboximidamide group are constructed in a single, convergent step.

Furthermore, the development of synthetic strategies that allow for late-stage functionalization of the pyrazole ring would be highly valuable. Such methods would enable the rapid generation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. The use of modern synthetic techniques such as C-H activation could provide a powerful tool for achieving this goal.

A key challenge in the synthesis of this compound will be the selective formation of the desired isomer and the efficient conversion of a precursor, such as a nitrile or an amide, to the carboximidamide. Future synthetic work should aim to develop robust and scalable protocols to overcome these hurdles.

Advanced Derivatization for Enhanced Research Utility

The strategic derivatization of this compound is a critical step in unlocking its full potential as a research tool and a potential therapeutic agent. Building on the extensive SAR studies conducted on related 1-methyl-1H-pyrazole-5-carboxamide derivatives, a focused approach to derivatization can be undertaken. unimelb.edu.au

Key areas for derivatization include:

Substitution on the Pyrazole Ring: The introduction of various substituents at the 3- and 4-positions of the pyrazole ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile. This, in turn, can influence its binding affinity for biological targets and its pharmacokinetic properties.

Introduction of Bioisosteric Replacements: The carboximidamide group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). This can lead to the discovery of derivatives with improved metabolic stability or altered biological activity.

The following table outlines potential derivatization strategies and their expected impact on the compound's properties:

| Derivatization Site | Potential Substituents | Expected Impact on Properties |

| Pyrazole Ring (Position 3) | Alkyl, Aryl, Halogen | Modulation of lipophilicity and steric bulk |

| Pyrazole Ring (Position 4) | Halogen, Cyano, Nitro | Alteration of electronic properties |

| Carboximidamide Nitrogen | Alkyl, Aryl, Acyl | Modification of hydrogen bonding potential and polarity |

Identification of New Biological Targets and Pathways

While the biological activity of this compound is yet to be extensively explored, research on its carboxamide analogue has revealed promising leads. Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have demonstrated potent anthelmintic activity against parasitic nematodes such as Haemonchus contortus. unimelb.edu.au This suggests that this compound could also be investigated as a potential antiparasitic agent.

Furthermore, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown potential as anti-prostate cancer agents by targeting the androgen receptor signaling pathway. nih.gov This opens up an exciting avenue for investigating the anticancer properties of this compound and its derivatives.

Interestingly, preclinical studies on certain 1-methyl-1H-pyrazole-5-carboxamide derivatives revealed unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration. unimelb.edu.aunih.gov While this highlights a potential liability, it also points towards mitochondria as a potential biological target. Future research could focus on understanding the structural features responsible for this mitochondrial toxicity and designing derivatives with improved safety profiles. The following table summarizes the known and potential biological targets for this class of compounds:

| Compound Class | Known/Potential Biological Target | Therapeutic Area |

| 1-methyl-1H-pyrazole-5-carboxamides | Nematode-specific targets | Anthelmintic |

| 1-methyl-1H-pyrazole-5-carboxamides | Androgen Receptor | Oncology (Prostate Cancer) |

| 1-methyl-1H-pyrazole-5-carboxamides | Mitochondrial Respiratory Chain | Toxicology/Potential for other applications |

| This compound | (Predicted) Nematode-specific targets | Anthelmintic |

| This compound | (Predicted) Androgen Receptor | Oncology (Prostate Cancer) |

Translational Research Potential in Drug Discovery (Preclinical Stage)

The existing data on 1-methyl-1H-pyrazole-5-carboxamide derivatives provides a strong rationale for the preclinical development of this compound. The anthelmintic activity observed in the carboxamide series warrants the investigation of the carboximidamide analogue in relevant animal models of parasitic infections. unimelb.edu.au

Similarly, the anti-prostate cancer potential of this scaffold should be explored through a systematic preclinical evaluation pipeline. nih.gov This would involve in vitro screening against a panel of cancer cell lines, followed by in vivo studies in xenograft models to assess efficacy and tolerability.

A crucial aspect of the preclinical development of this compound will be a thorough assessment of its safety profile. Given the mitochondrial toxicity observed with some carboxamide analogues, early and comprehensive toxicology studies will be essential. unimelb.edu.aunih.gov This should include in vitro assays to assess mitochondrial function and in vivo studies to determine the maximum tolerated dose and identify any potential organ toxicities.

The following table outlines a potential preclinical research plan for this compound:

| Research Area | Key Activities |

| Anthelmintic Potential | In vitro screening against a panel of parasitic nematodes. In vivo efficacy studies in infected animal models. |

| Anticancer Potential | In vitro cytotoxicity screening against prostate cancer cell lines. In vivo efficacy studies in xenograft models. |

| Safety and Toxicology | In vitro mitochondrial toxicity assays. In vivo acute and sub-chronic toxicity studies. |

| Pharmacokinetics | Determination of absorption, distribution, metabolism, and excretion (ADME) properties. |

Interdisciplinary Research Collaborations

The multifaceted nature of research on this compound necessitates a collaborative approach. The successful translation of this compound from a laboratory curiosity to a valuable research tool or therapeutic agent will require the expertise of scientists from various disciplines.

The development of novel synthetic pathways will benefit from collaborations between organic chemists and chemical engineers to ensure scalability and efficiency. The elucidation of the compound's biological activity will require the joint efforts of medicinal chemists, molecular biologists, and pharmacologists. Furthermore, preclinical development will necessitate partnerships with toxicologists and experts in drug metabolism and pharmacokinetics.

The existing research on the related carboxamide derivatives already showcases the power of such collaborations, with studies involving researchers from medicinal chemistry, veterinary biosciences, and metabolic research units at various universities and research institutes. nih.gov Fostering these interdisciplinary relationships will be crucial for accelerating progress in the field and realizing the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.